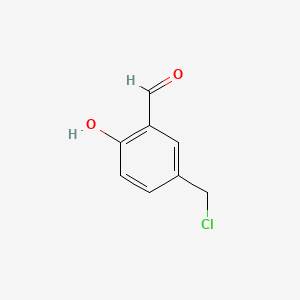

5-(Chloromethyl)-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACWTZLXIFJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319332 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-06-8 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the basic properties of 5-(Chloromethyl)-2-hydroxybenzaldehyde?

An In-depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 23731-06-8), a versatile bifunctional reagent critical in synthetic chemistry. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties and applications. We will delve into its core physicochemical characteristics, established synthetic routes, reactivity, and pivotal role as a building block for advanced molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a substituted salicylaldehyde that possesses two key reactive sites: an aldehyde group and a benzylic chloride.[1][2] This unique combination allows for orthogonal chemical transformations, making it a valuable intermediate. The phenolic hydroxyl group influences the reactivity of both the aromatic ring and the aldehyde, while the chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions.[3][4]

The fundamental properties of this compound are summarized below for quick reference. These values are compiled from various authoritative sources and provide the foundational data required for experimental design.

| Property | Value | Source(s) |

| CAS Number | 23731-06-8 | [1][5][6] |

| Molecular Formula | C₈H₇ClO₂ | [5][6][7] |

| Molecular Weight | 170.59 g/mol | [1][7] |

| IUPAC Name | This compound | [7][8] |

| Synonyms | 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride | [2][6][8] |

| Melting Point | 84-85 °C | [9][10] |

| Boiling Point | 281.4 °C at 760 mmHg (Predicted) | [8][10] |

| Density | 1.34 g/cm³ | [8][10] |

| pKa | 7.93 ± 0.31 (Predicted) | [5][10] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [10] |

| Storage | Inert atmosphere, room temperature | [10] |

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution (chloromethylation) of salicylaldehyde.[3][11] This reaction, a variant of the Blanc reaction, typically involves reacting salicylaldehyde with formaldehyde in the presence of concentrated hydrochloric acid.

Caption: Synthesis of this compound via chloromethylation.

Expert Insight: Overcoming Synthesis Challenges

A significant challenge in this synthesis is the tendency of the solid product to agglomerate with unreacted salicylaldehyde, which is a liquid dispersed in the acidic medium.[11] This agglomeration traps the starting material, leading to incomplete reactions and yields often hovering around 70%. Furthermore, the resulting product is often viscous and difficult to filter, wash, and dry.[11]

To circumvent these issues, a patented method introduces a quaternary ammonium salt as a phase-transfer catalyst.[11] This catalyst prevents the product from clumping, resulting in a fine, dry powder that is easily filtered and handled. This modification significantly improves the conversion rate of salicylaldehyde and the overall product yield, making the process more efficient and scalable for industrial production.[11]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃, 400 MHz), δ (ppm): 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.59 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=2.4 and 8.4 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, -CH₂Cl).[9] The downfield shifts for the hydroxyl and aldehyde protons are characteristic of intramolecular hydrogen bonding.

-

¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 196.3 (-CHO), 151.7, 137.4, 133.8, 129.4, 120.5, 118.5 (Ar-C), 45.4 (-CH₂Cl).[4][9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and C-Cl bond vibrations.[6]

-

Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7][12]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its benzylic chloride moiety, which is highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the 5-position of the salicylaldehyde core.

Caption: Versatility in nucleophilic substitution reactions.

This reactivity is extensively used to prepare a library of substituted salicylaldehydes, which are not readily accessible through direct formylation of substituted phenols.[3][4] These derivatives are crucial precursors for:

-

Heterocyclic Synthesis: The resulting aldehydes can be used in condensation reactions to form heterocycles like benzofurans and coumarins.[3][4]

-

Ligand Development: They are key starting materials for synthesizing Salen-type ligands, which are important in coordination chemistry and catalysis.[11]

-

Medicinal Chemistry: The diverse functional groups that can be introduced provide a scaffold for developing new therapeutic agents. It is a useful reagent for synthesizing bis-heterocyclic derivatives and benzo-fused macrocycles with potential biological activity.[10][13]

Representative Experimental Protocol: Synthesis of 2-hydroxy-5-(methoxymethyl)benzaldehyde

This protocol, adapted from established literature, illustrates a typical nucleophilic substitution reaction.[3] The causality for each step is explained to provide a deeper understanding of the process.

Caption: Workflow for a typical nucleophilic substitution.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (e.g., 4 mmol) in methanol (10 mL).

-

Rationale: Methanol serves as both the solvent and the nucleophile.

-

-

Base Addition: Add finely ground sodium bicarbonate (NaHCO₃) (e.g., 4 mmol) to the solution.

-

Rationale: NaHCO₃ is a mild, inexpensive base that neutralizes the hydrochloric acid generated during the substitution, preventing potential side reactions and driving the equilibrium towards the product.

-

-

Heating and Reaction: Heat the mixture in an oil bath at 50°C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Moderate heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate without causing decomposition.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic solids (NaHCO₃ and NaCl).

-

Rationale: This is a critical purification step to separate the product from the reaction byproducts.

-

-

Solvent Removal: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: This isolates the crude product.

-

-

Final Purification: The resulting residue can be further purified by column chromatography or recrystallization to yield the pure 2-hydroxy-5-(methoxymethyl)benzaldehyde. The final product should be characterized by NMR and MS to confirm its identity and purity.[3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: It is harmful if swallowed (H302), may cause skin irritation (H315), and can cause serious eye damage (H318).[7] Some suppliers also indicate it is harmful if inhaled or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Avoid creating dust. Use personal protective equipment to prevent contact with skin and eyes.[14][15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[14]

This technical guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed for its safe and effective use in the laboratory.

References

-

NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]

-

D-D Chem. (n.d.). Chemical Properties of Benzaldehyde, 5-(chloromethyl)-2-hydroxy- (CAS 23731-06-8). Retrieved from [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Google Patents. (2011). CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23731-06-8, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClO2). Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 23731-06-8: this compound [cymitquimica.com]

- 3. science.lpnu.ua [science.lpnu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 7. This compound | C8H7ClO2 | CID 335291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. lookchem.com [lookchem.com]

- 11. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 12. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 13. This compound | 23731-06-8 [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile bifunctional reagent crucial in synthetic organic chemistry and the development of novel molecular entities. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core chemical attributes, provides validated protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the realm of drug discovery and materials science.

Core Molecular Identity and Physicochemical Properties

This compound, also widely known as 5-(chloromethyl)salicylaldehyde, is an aromatic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and chloromethyl functional groups.[1] This unique trifunctional arrangement makes it a highly valuable starting material for the synthesis of a wide array of more complex molecules.[2]

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

CAS Number: 23731-06-8[1]

-

Synonyms: 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride, 2-Hydroxy-5-chloromethylbenzaldehyde.[6][4][7]

The spatial arrangement of the functional groups—the hydroxyl and aldehyde groups in ortho position and the chloromethyl group para to the hydroxyl group—dictates its reactivity. The hydroxyl group is weakly acidic, the aldehyde group is electrophilic and susceptible to nucleophilic attack, and the chloromethyl group contains a reactive C-Cl bond, making it an excellent electrophile for nucleophilic substitution reactions.[2][8]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Solid powder | [9] |

| Melting Point | 84–85 °C | [8] |

| Boiling Point | 281.4 °C at 760 mmHg | [5] |

| Density | 1.34 g/cm³ | [5] |

| Flash Point | 124 °C | [5] |

| pKa | 7.93 ± 0.31 (Predicted) | [3] |

Synthesis Protocol: Chloromethylation of Salicylaldehyde

The most common and direct method for preparing this compound is the electrophilic aromatic substitution (chloromethylation) of salicylaldehyde. This reaction, a variant of the Blanc reaction, must be conducted with care due to the nature of the reagents.

Mechanistic Rationale

The reaction proceeds via the in-situ generation of a highly reactive electrophile, likely a chloro-carbocation or a related species, from formaldehyde and hydrochloric acid. The aromatic ring of salicylaldehyde is activated by the electron-donating hydroxyl group, which directs the electrophilic attack primarily to the para position (C5) due to steric hindrance at the ortho position (C3) from the adjacent aldehyde and hydroxyl groups. The use of a catalyst, such as a quaternary ammonium salt, can be beneficial. It acts as a phase-transfer catalyst, improving the interaction between the aqueous and organic phases and preventing the agglomeration of the product with unreacted starting material, which often leads to filtration difficulties and lower yields.[9]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add salicylaldehyde (1.0 eq).

-

Reaction Setup: Cool the flask in an ice-salt bath to 0-5 °C. Add a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

-

Addition of Chloromethylating Agent: Slowly add a pre-mixed and cooled solution of concentrated hydrochloric acid (e.g., 10 eq) and formaldehyde (e.g., 37% aqueous solution, 1.5 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: Stir the resulting slurry vigorously at 0-5 °C for 12-24 hours. The product will precipitate out of the solution as a solid.

-

Work-up and Purification:

-

Filter the solid product under vacuum.

-

Wash the filter cake thoroughly with cold deionized water to remove excess HCl and formaldehyde.

-

Wash with a small amount of cold methanol to remove unreacted salicylaldehyde.

-

Dry the product under vacuum at a low temperature (e.g., 40 °C) to yield the final product.

-

Self-Validation and Trustworthiness: The purity of the synthesized compound should be confirmed by measuring its melting point, which should be sharp and close to the literature value (84-85 °C).[8] Further characterization by ¹H and ¹³C NMR spectroscopy is essential to confirm the structure and absence of significant impurities.[2][8]

Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.59 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=2.4 and 8.4 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, -CH₂Cl).[8] The singlet at 4.59 ppm is characteristic of the chloromethyl protons, while the downfield shifts of the aldehyde and hydroxyl protons are typical.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 196.3, 151.7, 137.4, 133.8, 129.4, 120.5, 118.5, 45.4.[8] The peak at 196.3 ppm corresponds to the aldehyde carbonyl carbon, and the peak at 45.4 ppm is indicative of the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: Key absorptions will be observed for the O-H stretch (broad, ~3200 cm⁻¹), C=O stretch of the aldehyde (~1660 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[7]

-

Mass Spectrometry (Electron Ionization): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[6][10]

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a scaffold, allowing for the introduction of various functionalities through reactions at its three distinct reactive sites.

Synthesis of Schiff Bases and Salen-type Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). If a diamine is used, this reaction leads to the formation of Salen-type ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. These metal complexes are extensively studied as catalysts in various organic transformations, including asymmetric synthesis.[9]

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the most versatile handle for molecular elaboration. The chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles (O-, S-, and N-based), providing a straightforward route to a diverse library of substituted salicylaldehydes.[2][8]

Example Reaction Scheme:

A typical reaction involves the substitution of the chloride with a thiol to form a thioether linkage.

Caption: Nucleophilic substitution of the chloromethyl group with a thiol.

This strategy has been employed to synthesize a series of salicylaldehydes with diverse side chains, which are then used as precursors for heterocyclic compounds like benzofurans and coumarins, or in multicomponent reactions such as the Petasis borono-Mannich reaction.[2][8]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this chemical.

-

Hazard Identification: this compound is harmful if swallowed, inhaled, or in contact with skin.[6][11] It causes skin irritation and serious eye damage.[6][11] It may also cause respiratory irritation.[6][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The material is noted to be sensitive to air and moisture.[11][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[13]

Conclusion

This compound is a cornerstone reagent for synthetic chemists. Its trifunctional nature provides a robust platform for constructing complex molecular architectures. A thorough understanding of its properties, a validated synthetic protocol, and strict adherence to safety measures are paramount for its effective and safe utilization in the laboratory. The methodologies and applications outlined in this guide serve as a testament to its versatility and enduring importance in the pursuit of novel chemical entities for drug discovery and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 335291, this compound. Retrieved from [Link]

-

Global Substance Registration System. This compound. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.

-

Cheméo (2023). Chemical Properties of Benzaldehyde, 5-(chloromethyl)-2-hydroxy- (CAS 23731-08-8). Retrieved from [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Google Patents (2011). CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.

-

Capot Chemical Co., Ltd. (2019). Material Safety Data Sheet: 5-Chloro-2-(methylamino)benzaldehyde. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). Benzaldehyde, 5-(chloromethyl)-2-hydroxy- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C8H7ClO2 | CID 335291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 10. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

Navigating the Nomenclature: A Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-hydroxybenzaldehyde is a versatile bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group and a salicylaldehyde moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds, macrocycles, and Schiff base ligands with applications in catalysis and materials science. This guide provides a comprehensive overview of the common synonyms for this compound, its key chemical and physical properties, and its applications, with a focus on its utility in drug discovery and development.

Unraveling the Identity: Synonyms and Nomenclature

In scientific literature and chemical supplier catalogs, this compound is referred to by several different names. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous communication in a research and development setting.

The most common synonyms for this compound are:

-

5-(Chloromethyl)salicylaldehyde : This is perhaps the most frequently encountered trivial name, directly referencing the salicylaldehyde (2-hydroxybenzaldehyde) parent structure.[1][2][3]

-

2-Hydroxy-5-(chloromethyl)benzaldehyde : This name follows IUPAC substitutive nomenclature principles more closely than the trivial name.[3][4]

-

Benzaldehyde, 5-(chloromethyl)-2-hydroxy- : This is a systematic name often used in chemical indexing and databases.[2][5][6]

-

3-Formyl-4-hydroxybenzyl chloride : This name treats the benzyl chloride as the parent structure.[2][3][5]

-

2,5-Cresotaldehyde, α-chloro- : This is a less common synonym.[2][5][6]

The unequivocal identifier for this compound is its CAS Registry Number: 23731-06-8 .[1][2][5][6] Researchers should always use this number to confirm the identity of the chemical, regardless of the synonym used.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][5] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | White to pale grey solid | [3] |

| Melting Point | 84-85 °C | [3][7] |

| Boiling Point | 281.4±30.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [3] |

| pKa | 7.93±0.31 (Predicted) | [3][8] |

Synthetic Utility and Applications in Drug Development

The reactivity of the chloromethyl group and the aldehyde function allows for a diverse range of chemical transformations, making this compound a valuable building block in organic synthesis.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of various heterocyclic systems. The chloromethyl group is a good leaving group and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles (O, S, and N), while the aldehyde group can participate in condensation and cyclization reactions. For instance, it is a key intermediate in the synthesis of certain benzofurans and coumarins.[7][9]

Precursor to Salen-type Ligands

This compound is a crucial starting material for the synthesis of water-soluble, oil-soluble, and chiral Salen-type ligands.[10] These ligands, when complexed with metal ions, form catalysts that are important in various chemical transformations, including asymmetric synthesis, which is of paramount importance in the production of enantiomerically pure drug substances.

Experimental Protocol: Synthesis of a Salicylaldehyde Derivative via Nucleophilic Substitution

The following protocol details a general procedure for the nucleophilic substitution of the chlorine atom in this compound, a common first step in the synthesis of more complex molecules.[7]

Objective: To replace the chlorine atom with a nucleophile (e.g., an alcohol, thiol, or amine) to generate a new salicylaldehyde derivative.

Materials:

-

This compound

-

Nucleophile (e.g., methanol, 4-chlorothiophenol)

-

Solvent (e.g., chloroform)

-

Base (e.g., sodium bicarbonate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and the chosen nucleophile (1 equivalent) in a suitable solvent, such as chloroform, in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add a mild base, such as sodium bicarbonate (2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction time will vary depending on the nucleophile but can range from several hours to overnight (e.g., 18 hours).

-

Work-up:

-

Filter the reaction mixture to remove the solid base and any salt byproducts.

-

Wash the solid residue with fresh solvent to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by crystallization or column chromatography to yield the desired salicylaldehyde derivative.

Causality of Experimental Choices:

-

Solvent: Chloroform is often chosen for its ability to dissolve the starting materials and its relatively low boiling point, which facilitates its removal during the work-up.

-

Base: Sodium bicarbonate is a weak base, which is sufficient to neutralize the generated HCl without promoting unwanted side reactions that might occur with a stronger base.

-

Temperature: The reaction is typically run at room temperature as the chloromethyl group is sufficiently reactive, and heating could lead to the formation of byproducts.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a key chemical intermediate with a variety of synonyms used across the scientific community. A clear understanding of its nomenclature, coupled with a firm grasp of its chemical properties and reactivity, is essential for researchers and drug development professionals. Its versatility as a synthetic building block continues to make it a valuable tool in the creation of novel compounds with potential therapeutic applications.

References

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Istrati, D. I., et al. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541.

-

DDBST GmbH. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. DDBST Pure Component Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.

-

ResearchGate. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7ClO2 | CID 335291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23731-06-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 5-(chloromethyl)-2-hydroxy- [webbook.nist.gov]

- 7. science.lpnu.ua [science.lpnu.ua]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Synthesis and Utility of 5-(Chloromethyl)-2-hydroxybenzaldehyde: A Historical and Mechanistic Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, also known as 5-(chloromethyl)salicylaldehyde, is a pivotal bifunctional reagent in modern organic synthesis. Its structure, featuring both a reactive aldehyde and a benzylic chloride on a phenol framework, renders it an exceptionally versatile precursor for a wide array of complex molecules, including Salen-type ligands and diverse heterocyclic systems. This guide provides an in-depth analysis of the compound's synthetic history, from its foundational synthesis via electrophilic chloromethylation of salicylaldehyde to modern process optimizations. We will explore the core mechanistic principles, dissect a persistent experimental challenge of product agglomeration that historically limited yields, and detail the innovative use of phase-transfer catalysis that transformed the procedure into a highly efficient and scalable process. Furthermore, this document outlines the compound's synthetic utility, supported by detailed protocols and reaction diagrams, to provide researchers with a comprehensive understanding of its application in chemical and pharmaceutical development.

Introduction: The Significance of a Bifunctional Building Block

The strategic value of this compound in synthetic chemistry lies in its dual reactivity. The salicylaldehyde core is a classic structural motif, itself famously synthesized via the ortho-formylation of phenol in the Reimer-Tiemann reaction[1][2]. The hydroxyl and formyl groups provide a pre-organized chelation site, making it a cornerstone for the synthesis of Schiff base ligands, most notably Salen ligands, which are critical in coordination chemistry and catalysis[3].

The introduction of the chloromethyl group at the C5 position dramatically expands this utility. This group acts as a potent electrophilic handle, susceptible to nucleophilic substitution by a wide range of heteroatoms (O, N, S)[4][5]. This allows for the covalent attachment of the salicylaldehyde framework to other molecules, surfaces, or polymers, making it an invaluable linker and intermediate in the construction of more complex chemical architectures[6]. Its application as a primary raw material for water-soluble, oil-soluble, and chiral Salen complexes underscores its industrial and academic importance[3].

The Foundational Synthesis: Chloromethylation of Salicylaldehyde

The primary route to this compound is the direct chloromethylation of salicylaldehyde, an electrophilic aromatic substitution reaction.

Theoretical Underpinnings & Mechanism

The reaction proceeds by treating salicylaldehyde with formaldehyde (or its polymer, paraformaldehyde) and concentrated hydrochloric acid. The phenol's hydroxyl group is a powerful activating ortho-, para-director, strongly favoring electrophilic attack on the aromatic ring. While the formyl group is a deactivating meta-director, the overwhelming influence of the hydroxyl group directs the incoming electrophile. The ortho positions are already substituted (by -OH and -CHO), leaving the para position (C5) as the primary site of reaction.

The mechanism involves the in-situ formation of an electrophilic chloromethyl cation precursor from formaldehyde and HCl. This electrophile is then attacked by the electron-rich phenol ring to form the substituted product.

Caption: Reaction mechanism for the chloromethylation of salicylaldehyde.

The "Sticky" Problem: A Persistent Experimental Challenge

Historically, the direct chloromethylation of salicylaldehyde was plagued by a significant process issue. While effective, the reaction conditions lead to the precipitation of the solid product, this compound, from the aqueous hydrochloric acid medium. Concurrently, the unreacted starting material, salicylaldehyde, exists as an oily liquid dispersed in the acid[3].

This leads to a critical physical problem: the newly formed solid product acts as a nucleus for the liquid salicylaldehyde, causing the two to merge and form sticky, agglomerated spheres. This encapsulation of the starting material within a solid product shell prevents it from reacting completely. Consequently, historical methods reported yields often hovering around only 70% and produced a tacky, difficult-to-handle solid that was challenging to filter, wash, and dry effectively[3].

Process Evolution: Overcoming Synthetic Hurdles

The key to unlocking a high-yield, robust synthesis was to address the physical problem of agglomeration rather than the underlying chemistry.

The Advent of Phase-Transfer Catalysis

A breakthrough in the synthesis was the introduction of a quaternary ammonium salt (e.g., triethylbenzyl ammonium chloride) as a phase-transfer catalyst[3]. These catalysts possess both hydrophilic (the charged ammonium head) and lipophilic (the alkyl/benzyl tails) properties.

Causality of Improvement: The catalyst functions by preventing the direct, sticky interaction between the solid product and the liquid reactant. It is believed to act as a surfactant, breaking down the oily salicylaldehyde into smaller, more stable droplets and potentially modifying the surface properties of the precipitating solid product. This ensures that the salicylaldehyde remains accessible to the reagents in the aqueous phase, allowing the reaction to proceed to completion. The resulting product precipitates as a fine, dry powder, which is easily filtered and purified[3]. This innovation dramatically improves both the yield and the operational efficiency of the synthesis.

Detailed Experimental Protocol (Modern, High-Yield Method)

The following protocol is adapted from optimized patent literature and represents a state-of-the-art method for the preparation of this compound[3].

Step-by-Step Protocol:

-

Vessel Preparation: To a 500 mL jacketed reaction flask equipped with an overhead stirrer, thermometer, and gas inlet, add salicylaldehyde (50 g) and paraformaldehyde (23 g).

-

Catalyst Addition: Add the phase-transfer catalyst, tri-n-butyl benzyl ammonium chloride (3.8 g).

-

Cooling & Acid Addition: Begin stirring and cool the mixture to between 5-15 °C using a circulating chiller. Slowly add concentrated hydrochloric acid (37-38%, ~200 mL) while maintaining the internal temperature within the specified range.

-

Reaction & HCl Gas Sparging: Once the acid addition is complete, begin bubbling hydrogen chloride (HCl) gas through the reaction mixture.

-

Monitoring: Continue stirring vigorously at 5-15 °C for approximately 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

Work-up & Isolation: Stop the HCl gas flow and filter the resulting slurry through a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the resulting fine white to off-white powder under vacuum at 40-50 °C to a constant weight.

Comparative Analysis of Synthetic Methodologies

The introduction of a phase-transfer catalyst represents a significant process improvement over the classical approach.

| Parameter | Classical Method | Modern Catalytic Method |

| Yield | ~70%[3] | >95%[3] |

| Product Form | Sticky, agglomerated solid[3] | Fine, dry, free-flowing powder[3] |

| Handling | Difficult to filter, wash, and dry | Easy to handle and process |

| Reactant Efficiency | Low; incomplete conversion[3] | High; reaction proceeds to completion |

| Key Reagent | Salicylaldehyde, Paraformaldehyde, HCl | Salicylaldehyde, Paraformaldehyde, HCl, Quaternary Ammonium Salt [3] |

| Scalability | Poor due to handling issues | Excellent |

Synthetic Utility and Downstream Reactions

The true value of this compound is realized in its subsequent transformations. The chloromethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile synthesis of a library of 5-substituted salicylaldehyde derivatives[4][5].

Caption: Versatility of this compound in nucleophilic substitutions.

These derivative aldehydes can then be used in further reactions, such as the Petasis borono-Mannich reaction or condensation reactions to form complex heterocyclic structures like benzofurans and coumarins[4].

Conclusion and Future Outlook

The synthetic journey of this compound is a compelling case study in chemical process development. It demonstrates how a fundamental understanding of not only reaction mechanisms but also the physical behavior of reagents and products can lead to transformative improvements in efficiency and yield. The transition from a moderately successful but problematic laboratory preparation to a robust, high-yield catalytic method has solidified its role as a readily accessible and highly valuable building block. For researchers in drug development and materials science, the compound offers a reliable starting point for creating diverse molecular libraries, with applications limited only by synthetic imagination. Its continued use as a precursor for functional ligands, complex organic scaffolds, and pharmaceutical intermediates is assured.

References

- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.

- CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde. (2011).

- Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Angeli–Rimini reaction. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

ResearchGate. The Synthesis of 5-Chloromethyl Salicylic Aldehyde. [Link]

-

Porcheddu, A., & Giacomelli, G. (2000). Angeli−Rimini's Reaction on Solid Support: A New Approach to Hydroxamic Acids. The Journal of Organic Chemistry, 65(22), 7618-7620. [Link]

-

ResearchGate. Angeli−Rimini's Reaction on Solid Support: A New Approach to Hydroxamic Acids | Request PDF. [Link]

-

Allen Career Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

-

YouTube. Reimann Tiemann reaction | formylation of phenol. [Link]

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 23731-06-8 [chemicalbook.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 5-(Chloromethyl)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, a versatile bifunctional aromatic compound, serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring a reactive chloromethyl group, a nucleophilic hydroxyl group, and an electrophilic aldehyde moiety, allows for a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms involving this compound, offering insights into its synthesis, reactivity, and broad applications in the construction of complex molecular architectures, including heterocyclic systems and macrocycles relevant to drug discovery and materials science.[1][2][3] This document is intended to be a valuable resource for researchers and professionals by elucidating the causality behind experimental choices and providing detailed, validated protocols.

Introduction: The Structural and Reactive Landscape of this compound

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a crystalline solid at room temperature with a melting point of 84-85°C.[1][3][4] Its molecular structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a chloromethyl group at position 5, and a formyl (aldehyde) group at position 1.[5] This arrangement of functional groups imparts a rich and varied reactivity profile, making it a valuable intermediate in organic synthesis.[3]

The key reactive centers of the molecule are:

-

The Chloromethyl Group: The benzylic chloride is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. The chlorine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.[2][5]

-

The Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles, most notably amines, to form Schiff bases.[6] It can also participate in other classical aldehyde reactions.

-

The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile.[7] It is also a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[7][8]

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents.

This guide will delve into the core reaction mechanisms associated with each of these reactive sites, providing a theoretical framework alongside practical experimental guidance.

Synthesis of this compound

The primary route for the synthesis of this compound is through the chloromethylation of salicylaldehyde.[9] This is a type of electrophilic aromatic substitution reaction where a chloromethyl group is introduced onto the aromatic ring.[10][11]

Reaction Mechanism: Electrophilic Aromatic Substitution (Chloromethylation)

The chloromethylation of salicylaldehyde typically involves the reaction with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[10] The reaction proceeds through the following steps:

-

Formation of the Electrophile: Formaldehyde reacts with hydrogen chloride to form a highly reactive electrophile, the chloromethyl cation or a related species.

-

Electrophilic Attack: The electron-rich aromatic ring of salicylaldehyde attacks the electrophile. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions.[7][8] Due to steric hindrance from the adjacent aldehyde group, the substitution predominantly occurs at the para position (position 5).

-

Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding this compound.

A known challenge in this synthesis is the formation of viscous byproducts that can make product isolation difficult.[9] One patented method suggests the use of a quaternary ammonium salt as a catalyst to prevent the product from clumping with the starting material, thereby improving the yield and ease of handling.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Salicylaldehyde

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Quaternary ammonium salt (e.g., tetrabutylammonium bromide) - optional[9]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser

Procedure:

-

In a well-ventilated fume hood, cool a flask containing concentrated hydrochloric acid in an ice bath.

-

Slowly add salicylaldehyde to the cooled acid with stirring.

-

If using, add a catalytic amount of the quaternary ammonium salt.

-

Gradually add paraformaldehyde to the mixture while maintaining a low temperature.

-

Allow the reaction to stir at a low temperature for an extended period (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with cold water to remove residual acid, and then with a suitable organic solvent (e.g., cold hexanes) to remove unreacted starting material.

-

Dry the product under vacuum. The resulting this compound should be a white to pale grey solid.[1]

Nucleophilic Substitution at the Chloromethyl Group

The most extensively explored reactivity of this compound is the nucleophilic substitution of the benzylic chloride.[2][12] This reaction allows for the introduction of a wide variety of functional groups at the 5-position, leading to a diverse library of salicylaldehyde derivatives.[2][4][12]

General Mechanism: SN1 and SN2 Pathways

Nucleophilic substitution at a benzylic position can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions (solvent, nucleophile strength, temperature).

-

SN2 Mechanism: A bimolecular process where the nucleophile attacks the carbon atom bearing the chlorine at the same time as the chloride ion departs. This is favored by strong nucleophiles and polar aprotic solvents.

-

SN1 Mechanism: A two-step process where the chloride ion first departs to form a relatively stable benzylic carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents.

Given the primary nature of the benzylic carbon and the potential for carbocation stabilization by the aromatic ring, the reaction mechanism can be sensitive to the specific conditions employed.

Reactions with O-, S-, and N-Nucleophiles

A series of salicylaldehydes have been synthesized by reacting this compound with various oxygen, sulfur, and nitrogen-containing nucleophiles.[2][4][12]

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Methanol, Isopropanol | 5-(Alkoxymethyl)-2-hydroxybenzaldehyde | [4][12] |

| Sulfur | Potassium thiocyanate, Thiols | 5-(Thiocyanatomethyl)- or 5-(Alkylthiomethyl)-2-hydroxybenzaldehyde | [4][12] |

| Nitrogen | Imidazoles, Benzimidazoles, Morpholine | 5-(Imidazolylmethyl)- or 5-(Morpholinomethyl)-2-hydroxybenzaldehyde derivatives | [4][12] |

Experimental Protocol: Synthesis of 2-Hydroxy-5-(methoxymethyl)benzaldehyde

This protocol is adapted from the literature and serves as an illustrative example.[12]

Materials:

-

This compound

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Magnetic stirrer and stir bar

-

Reaction flask

Procedure:

-

Dissolve this compound in methanol in a reaction flask.

-

Add finely ground sodium bicarbonate to the solution.

-

Stir the resulting suspension at room temperature for several hours.

-

The reaction can be gently heated (e.g., to 50°C) to ensure completion.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Condensation Reactions of the Aldehyde Group

The aldehyde functional group of this compound is a key site for forming new carbon-nitrogen bonds, most notably through condensation reactions to form Schiff bases (imines).

Mechanism: Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base is a reversible condensation reaction.[13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).

-

Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the imine (Schiff base).

Schiff bases derived from salicylaldehydes are important ligands in coordination chemistry and have been investigated for their biological activities.[6]

Electrophilic Aromatic Substitution on the Ring

The aromatic ring of this compound can undergo further electrophilic substitution. The directing effects of the existing substituents must be considered to predict the regioselectivity of these reactions.

-

-OH (Hydroxyl) group: A strongly activating, ortho-, para-director.[7][8]

-

-CHO (Formyl) group: A deactivating, meta-director.

-

-CH₂Cl (Chloromethyl) group: A weakly deactivating, ortho-, para-director due to the electron-withdrawing inductive effect of the chlorine atom being offset by hyperconjugation.[14]

The powerful activating and directing effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6). Position 5 is already substituted. Therefore, electrophilic substitution is most likely to occur at position 3.

Applications in the Synthesis of Heterocyclic Compounds

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as benzofurans and coumarins.[2] These reactions often involve a sequence of transformations utilizing the different reactive sites of the molecule.

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms discussed.

Caption: General scheme of nucleophilic substitution on this compound.

Caption: Mechanism of Schiff base formation from this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. A thorough understanding of its fundamental reaction mechanisms, particularly nucleophilic substitution at the chloromethyl group and condensation reactions of the aldehyde, empowers researchers to strategically design and execute synthetic routes to a wide range of complex molecules. The insights and protocols provided in this guide serve as a foundation for further innovation in the application of this important chemical building block in drug discovery, materials science, and beyond.

References

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541. [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. [Link]

- Google Patents. (2011). CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.

- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology.

- Pfeiffer, W. D. (n.d.).

-

Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

- Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1(3), 63-90.

- ResearchGate. (n.d.).

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23731-06-8,this compound. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. Retrieved from [Link]

- ResearchGate. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

- Organic Chemistry 2. (n.d.).

- Academic Journals and Conferences. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.

- GSRS. (n.d.). This compound.

- Chemistry Stack Exchange. (2021).

- BenchChem. (2023).

-

Fiveable. (n.d.). Condensation reaction Definition - Intro to Chemistry Key Term. Retrieved from [Link]

- Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution of Aryl Halides. Retrieved from [Link]

- Chemistry of Benzene Electrophilic Arom

- PubMed. (1988).

- PubMed. (2023).

- OpenStax. (2023). 17.10 Reactions of Phenols - Organic Chemistry.

- MDPI. (2022).

- Organic Chemistry Portal. (n.d.).

Sources

- 1. This compound | 23731-06-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. CAS 23731-06-8: this compound [cymitquimica.com]

- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 8. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. organicreactions.org [organicreactions.org]

- 12. science.lpnu.ua [science.lpnu.ua]

- 13. fiveable.me [fiveable.me]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Commercial suppliers of 5-(Chloromethyl)-2-hydroxybenzaldehyde.

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 5-(Chloromethyl)-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including guidance on sourcing from commercial suppliers, establishing quality control upon receipt, and outlining its primary applications.

Introduction: The Synthetic Utility of a Bifunctional Reagent

This compound (CAS No. 23731-06-8) is a substituted salicylaldehyde derivative of significant interest in synthetic chemistry.[1] Its molecular structure, featuring a reactive chloromethyl group and a phenolic aldehyde, makes it a versatile bifunctional building block. The aldehyde can participate in condensations and reductive aminations, while the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions.[2] This dual reactivity allows for the construction of complex molecular architectures, most notably in the synthesis of Salen-type ligands and other heterocyclic compounds.[2][3]

Given its role as a critical starting material, the purity and reliability of commercially sourced this compound are paramount to the success of subsequent synthetic steps. This guide aims to provide the technical insights necessary to navigate the supplier landscape and ensure the quality of the reagent for research and development.

Sourcing: Selecting a Commercial Supplier

Choosing a supplier involves more than comparing prices. For a key reagent like this, factors such as purity, documentation, available quantities, and supplier reputation are critical. Below is a comparative analysis of several commercial sources.

Key Supplier Selection Criteria

-

Purity: The percentage purity is the most critical factor. For most synthetic applications, a purity of ≥95% is acceptable, though higher purity may be required for sensitive reactions.[1]

-

Documentation: Reputable suppliers provide comprehensive documentation, including a Certificate of Analysis (CoA) for a specific lot, and a Safety Data Sheet (SDS). The CoA should detail the results of quality control tests (e.g., NMR, HPLC, melting point).

-

Available Quantities: Suppliers should offer a range of quantities suitable for both small-scale research and larger development projects.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting or inquiries about reagent stability and handling.

Comparative Data of Commercial Suppliers

| Supplier | Purity Specification | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich (via Ambeed) | 97% | 100 mg - 5 g | 23731-06-8 | C₈H₇ClO₂ | 170.59 g/mol [4] |

| Alfa Chemistry | 96%[5] | Inquiry-based | 23731-06-8[5] | C₈H₇ClO₂[5] | 170.59 g/mol [5] |

| Santa Cruz Biotechnology | ≥95%[1] | Inquiry-based | 23731-06-8[1] | C₈H₇ClO₂[1] | 170.59 g/mol [1] |

Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.

Incoming Reagent Quality Control: A Self-Validating Protocol

Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This protocol ensures that the material meets the standards required for your experiments.

Step-by-Step Verification Workflow

-

Documentation Review:

-

Cross-reference the CAS number (23731-06-8) on the container with the CoA and your purchase order.

-

Review the purity and other analytical data provided on the CoA.

-

-

Physical Inspection:

-

Visually inspect the material. It should be a solid, typically a powder or crystalline solid.

-

Note any discoloration or signs of decomposition, which may suggest improper handling or storage.

-

-

Spectroscopic Confirmation (¹H NMR):

-

Objective: To confirm the chemical structure.

-

Method:

-

Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

-

Expected Results: The spectrum should be consistent with published data. Key expected chemical shifts (δ) are:

-

Trustworthiness Check: The presence and integration of these key peaks provide high confidence in the material's identity. The absence of significant unassigned peaks indicates high purity.

-

-

Purity Assessment (Optional - HPLC):

-

For applications requiring stringent purity, High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity and identify any minor impurities.

-

The following diagram illustrates the logical workflow for sourcing and verifying the reagent.

Caption: Workflow for sourcing, verifying, and using the reagent.

Key Synthetic Applications

The validated reagent can be confidently used in various synthetic pathways. Its bifunctional nature is key to its utility.

-

Synthesis of Salen Ligands: this compound is a primary raw material for synthesizing Salen-type complexes.[3] The aldehyde group first undergoes condensation with a diamine, and the chloromethyl group can then be used to immobilize the resulting ligand onto a support or to introduce further functionality.

-

Nucleophilic Substitution: The chloromethyl group is readily displaced by a variety of nucleophiles (O-, S-, or N-based), providing a straightforward route to a diverse library of substituted salicylaldehydes.[2] This allows for fine-tuning of electronic and steric properties for applications in catalysis and materials science.

The diagram below outlines this synthetic versatility.

Sources

Abstract

5-(Chloromethyl)-2-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis. Its unique trifunctional molecular architecture—a reactive chloromethyl group, a strategically positioned hydroxyl moiety, and an electrophilic aldehyde—renders it a highly versatile and valuable building block. This technical guide provides an in-depth exploration of the primary industrial and research applications of this key intermediate. We will delve into its role in the synthesis of high-value compounds, including pharmacologically active heterocycles, robust industrial catalysts, and sophisticated fluorescent probes. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development, offering not only a summary of its applications but also detailed, field-proven insights into the practical execution of key synthetic transformations.

Introduction: Unveiling a Multifaceted Synthetic Workhorse

This compound, also known as 5-(chloromethyl)salicylaldehyde, is a crystalline solid with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol [1]. Its significance in the chemical landscape stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of its core structure. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the salicylaldehyde moiety provides a platform for a myriad of condensation and cyclization reactions.

This guide will navigate through the key applications of this versatile molecule, elucidating the underlying chemical principles and providing actionable protocols for its utilization in both industrial and academic research settings.

Industrial Applications: From Catalysis to Enhanced Oil Recovery

The industrial utility of this compound is primarily centered on its role as a precursor to robust and efficient catalytic systems, particularly Salen-type complexes.

Synthesis of Salen-Type Ligands and their Metal Complexes

Salen ligands, derived from the condensation of a salicylaldehyde derivative with a diamine, are renowned for their ability to form stable complexes with a wide range of metal ions[2]. These metallosalen complexes have found extensive applications in industrial catalysis, including oxidation and polymerization reactions[3]. This compound serves as a crucial starting material for the synthesis of functionalized Salen ligands, where the chloromethyl group can be further modified to tune the catalyst's properties, such as solubility and catalytic activity[3].

Experimental Protocol: Synthesis of a Salen-type Ligand from this compound

This protocol outlines the general procedure for the synthesis of a Salen-type ligand.

Reagents:

-

This compound

-

Ethylenediamine

-

Ethanol (absolute)

Procedure:

-

Dissolve this compound (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

To this solution, add ethylenediamine (1.0 equivalent) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The Salen ligand often precipitates out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Characterization: The structure of the synthesized Salen ligand should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Application in Enhanced Oil Recovery

A notable industrial application of derivatives of this compound is in the formulation of organometallic surfactants for enhanced oil recovery (EOR). A recent study demonstrated the synthesis of a novel family of surfactants based on Salen-metal complexes derived from this aldehyde[4]. These surfactants exhibit excellent surface activity and can significantly reduce the interfacial tension between oil and water, a critical factor for improving the efficiency of oil extraction from reservoirs[4].

The synthetic strategy involves the initial preparation of 5-(chloromethyl)salicylaldehyde, followed by its reaction with a modified Pluronic F-127 (a block copolymer) to form a new ligand. This ligand is then complexed with various metal ions (Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺) to yield the final organometallic surfactants[4].

Research and Development: A Gateway to Pharmacologically Active Molecules

In the realm of research and drug development, this compound is a prized starting material for the synthesis of a diverse array of heterocyclic compounds and other molecules with potential biological activity.

Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties[5]. The antiarrhythmic drug amiodarone and its derivative dronedarone are prominent examples of benzofuran-containing pharmaceuticals[6][7]. Patents reveal that derivatives of this compound can be utilized as key intermediates in the synthesis of such complex molecules[6].

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

This protocol is adapted from the Rap-Stoermer reaction for the synthesis of 2-acylbenzofurans[8].

Reagents:

-

A salicylaldehyde derivative (synthesized from this compound via nucleophilic substitution)

-

An α-haloketone (e.g., chloroacetone)

-

Potassium carbonate (anhydrous)

-

Acetone or butan-2-one

Procedure:

-

To a solution of the salicylaldehyde derivative (1.0 equivalent) in acetone or butan-2-one, add the α-haloketone (1.1-1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure of the synthesized benzofuran derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Coumarin Scaffolds

Coumarins are another important class of benzopyrone-containing heterocycles with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects[8]. The Knoevenagel condensation is a classical method for synthesizing coumarins from salicylaldehydes and active methylene compounds[8].

The Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction for the synthesis of substituted amines and amino acids[8]. Salicylaldehyde derivatives are excellent substrates for this reaction, leading to a wide variety of functionalized aminophenols[8]. The reaction involves the condensation of a salicylaldehyde, an amine, and a boronic acid.

Conceptual Workflow for the Petasis Borono-Mannich Reaction

Caption: A conceptual workflow of the Petasis borono-Mannich reaction.

Synthesis of Schiff Bases with Potential Biological Activities

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Derivatives of this compound can be readily converted into a variety of Schiff bases, providing a platform for the development of new therapeutic agents.

Synthesis of Fluorescent Probes

General Strategy for Fluorescent Probe Synthesis

Caption: A general synthetic strategy for developing fluorescent probes.

Summary of Key Synthetic Transformations and Data

The following table summarizes the key synthetic transformations of this compound and provides representative data.

| Product Class | Key Reaction | Reagents | Typical Yield (%) | References |

| Substituted Salicylaldehydes | Nucleophilic Substitution | Alcohols, Thiols, Amines | 49-96% | [8][10] |

| Salen-type Ligands | Condensation | Diamines | High | [3] |

| Benzofurans | Rap-Stoermer Reaction | α-Haloketones, Base | Moderate to Good | [8] |

| Coumarins | Knoevenagel Condensation | Active Methylene Compounds | Good to Excellent | [8] |

| Aminophenols | Petasis Borono-Mannich | Amines, Boronic Acids | Good | [8] |

| Schiff Bases | Condensation | Primary Amines | High | - |

Conclusion